molecular formula C9H17ClO2 B14484173 1,3-Dioxane, 2-(3-chloropropyl)-5,5-dimethyl- CAS No. 65984-84-1

1,3-Dioxane, 2-(3-chloropropyl)-5,5-dimethyl-

Cat. No.: B14484173
CAS No.: 65984-84-1
M. Wt: 192.68 g/mol
InChI Key: UDENENOYKOTWAQ-UHFFFAOYSA-N
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Description

1,3-Dioxane, 2-(3-chloropropyl)-5,5-dimethyl- is a chemical compound with the molecular formula C10H19ClO2. It is a derivative of dioxane, a heterocyclic acetal, and is characterized by the presence of a chloropropyl group and two methyl groups attached to the dioxane ring. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxane, 2-(3-chloropropyl)-5,5-dimethyl- typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction is catalyzed by acids and proceeds under mild conditions. For example, the reaction of 2-chloropropanol with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane, 2-(3-chloropropyl)-5,5-dimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include substituted dioxanes, alcohols, ketones, and alkanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Dioxane, 2-(3-chloropropyl)-5,5-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dioxane, 2-(3-chloropropyl)-5,5-dimethyl- involves its interaction with molecular targets through its functional groups. The chloropropyl group can participate in nucleophilic substitution reactions, while the dioxane ring can undergo ring-opening reactions under acidic or basic conditions. These interactions can lead to the formation of various products, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A related compound with a similar ring structure but different substituents.

    1,3-Dioxane: The parent compound without the chloropropyl and methyl groups.

    2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane: A closely related compound with similar substituents but different structural arrangement.

Uniqueness

1,3-Dioxane, 2-(3-chloropropyl)-5,5-dimethyl- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and properties. Its chloropropyl group allows for versatile chemical modifications, making it valuable in various applications .

Properties

IUPAC Name

2-(3-chloropropyl)-5,5-dimethyl-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO2/c1-9(2)6-11-8(12-7-9)4-3-5-10/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDENENOYKOTWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473097
Record name 1,3-Dioxane, 2-(3-chloropropyl)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65984-84-1
Record name 1,3-Dioxane, 2-(3-chloropropyl)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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